molecular formula C23H25N3O4 B2435924 (2Z)-N-acetyl-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 328077-40-3

(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2435924
CAS No.: 328077-40-3
M. Wt: 407.47
InChI Key: FRSFPAQGPMFEKI-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
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Properties

IUPAC Name

N-acetyl-7-(diethylamino)-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-5-26(6-2)17-12-11-16-13-18(22(28)24-15(3)27)23(30-21(16)14-17)25-19-9-7-8-10-20(19)29-4/h7-14H,5-6H2,1-4H3,(H,24,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSFPAQGPMFEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3OC)O2)C(=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by a chromene core with various substituents that influence its biological properties. The presence of an acetyl group, diethylamino moiety, and imino group contributes to its unique chemical behavior and interaction with biological targets.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. The mechanism of action for (2Z)-N-acetyl-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide may involve:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by modulating cell cycle progression and inducing apoptosis.
  • Enzyme Inhibition : It potentially inhibits specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Its mechanism includes:

  • Disruption of Microbial Cell Functions : By binding to microbial proteins, it can interfere with essential processes such as cell wall synthesis and protein translation.
  • Synergistic Effects : When used in combination with other antimicrobial agents, it may enhance overall efficacy against resistant strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Modulation : It can modulate the activity of enzymes linked to metabolic pathways in both cancerous and microbial cells .

Study 1: Anticancer Efficacy

In a recent study, this compound was tested on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of the compound against Staphylococcus aureus. It demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating effective inhibition of bacterial growth. The study highlighted its potential use as a lead compound for developing new antibiotics.

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC (µM/µg/mL)Mechanism of Action
AnticancerBreast Cancer Cells15Induction of apoptosis, inhibition of proliferation
AntimicrobialStaphylococcus aureus25Disruption of cell wall synthesis

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